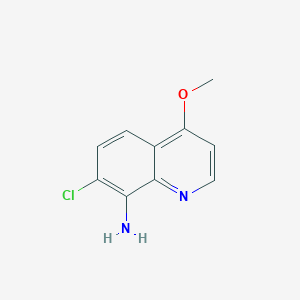

7-Chloro-4-methoxyquinolin-8-amine

説明

7-Chloro-4-methoxyquinolin-8-amine (CAS: 1394083-96-5) is a quinoline derivative characterized by a chloro substituent at position 7, a methoxy group at position 4, and an amine group at position 6. This compound is of interest in medicinal chemistry due to the quinoline scaffold's prevalence in antimalarial and anticancer agents .

特性

分子式 |

C10H9ClN2O |

|---|---|

分子量 |

208.64 g/mol |

IUPAC名 |

7-chloro-4-methoxyquinolin-8-amine |

InChI |

InChI=1S/C10H9ClN2O/c1-14-8-4-5-13-10-6(8)2-3-7(11)9(10)12/h2-5H,12H2,1H3 |

InChIキー |

NPJSYJVVPWPROX-UHFFFAOYSA-N |

正規SMILES |

COC1=C2C=CC(=C(C2=NC=C1)N)Cl |

製品の起源 |

United States |

類似化合物との比較

Substituent Position Isomer: 4-Chloro-6-methoxyquinolin-8-amine

A positional isomer, 4-Chloro-6-methoxyquinolin-8-amine (CAS: 266336-49-6), differs in the placement of the chloro and methoxy groups. Key comparisons include:

The isomer’s distinct substitution pattern likely impacts solubility, bioavailability, and target binding.

7-Chloroquinolin-4-amine Derivatives

describes N-substituted 7-chloroquinolin-4-amine derivatives (e.g., compounds 7a–7d), which share the 7-Cl and 4-NH₂ groups but lack the 8-NH₂ and 4-OCH₃ moieties. Key distinctions include:

- Synthetic Routes: These derivatives were synthesized via Buchwald-Hartwig amination using Pd catalysts (e.g., Pd(dba)₂, BINAP), achieving yields of 50–92% .

- Physical Properties : Melting points for 7a–7d range from 160–227°C, influenced by bulky adamantyl groups. The parent compound’s melting point is unspecified but could be lower due to reduced steric hindrance .

8-Methoxyquinazoline Derivatives

and highlight 8-methoxyquinazoline analogs (e.g., compound 13 and 18C), which replace the quinoline core with a quinazoline system. Comparative insights:

The quinazoline derivatives exhibit higher synthetic yields (e.g., 97.6% for compound 13) due to optimized coupling conditions (e.g., THF, K₂CO₃) . This suggests that the quinoline-quinazoline core difference significantly impacts reaction efficiency.

Piperazine-Modified 7-Chloroquinoline Amines

describes N-(2-(4-Benzhydrylpiperazin-1-yl)ethyl)-7-chloroquinolin-4-amine (4), which introduces a piperazine-ethyl chain at the 4-amine. Comparisons:

- Bioactivity: Piperazine moieties enhance solubility and receptor affinity in antimalarial compounds, implying that 7-Chloro-4-methoxyquinolin-8-amine’s 8-NH₂ group may limit such modifications .

Research Implications

- Synthetic Challenges: The 8-amine group in 7-Chloro-4-methoxyquinolin-8-amine may complicate regioselective synthesis compared to 4-amine derivatives.

- Bioactivity Gaps : While analogs like 8-methoxyquinazolines show promise in oncology, the target compound’s biological profile remains underexplored.

- Structural Optimization : Introducing solubilizing groups (e.g., morpholine in ’s analog) could enhance the parent compound’s drug-likeness .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。